Welcome to the BenchChem Online Store!
molecular formula C7H5N3O B116725 4-Azidobenzaldehyde CAS No. 24173-36-2

4-Azidobenzaldehyde

Cat. No. B116725
M. Wt: 147.13 g/mol
InChI Key: SDJOUGYEUFYPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06768027B2

Procedure details

4-Azidobenzaldehyde (14.71 g, 0.1 mol) was dissolved in a solvent mixture of isopropyl alcohol (50 g) and pure water (15 g). Under cooling in an ice bath, sodium hydroxide (1 g) dissolved in pure water (10 g) was added to the solution, and the resultant mixture was stirred for ten minutes. Acetaldehyde (4.41 g, 0.1 mol) was added to the mixture, and the resultant mixture was stirred for two hours at the same temperature. Subsequently, acetaldehyde (4.41 g, 0.1 mol) was again added to the mixture, and the resultant mixture was stirred for a further three hours. The formed precipitates were collected through filtration and dried, to thereby yield 4.82 g of p-azido-cinnamaldehyde as brown solid (yield: 28%) as a mixture containing acetaldehyde (2.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.71 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
Quantity
15 g
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.41 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.41 g
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)=[N+:2]=[N-:3].[OH-].[Na+].[CH:14](=[O:16])[CH3:15]>C(O)(C)C.O>[N:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[CH:15][CH:14]=[O:16])=[CH:6][CH:5]=1)=[N+:2]=[N-:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
14.71 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C=O)C=C1
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
15 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
4.41 g
Type
reactant
Smiles
C(C)=O
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
4.41 g
Type
reactant
Smiles
C(C)=O
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice bath
ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
The formed precipitates
FILTRATION
Type
FILTRATION
Details
were collected through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C=CC=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.